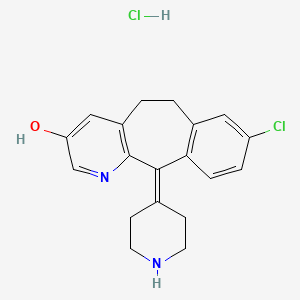
3-Hydroxy desloratidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy desloratadine is a major active metabolite of desloratadine, which itself is an active metabolite of loratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. 3-Hydroxy desloratadine is known for its ability to inhibit the binding of pyrilamine to brain H1 receptors and its tendency to distribute to specific immune-regulatory tissues .
Preparation Methods
3-Hydroxy desloratadine can be synthesized from desloratadine through a series of chemical reactions. The formation of 3-Hydroxy desloratadine is catalyzed by the enzyme cytochrome P450 (CYP2C8) following glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 . The synthetic route involves the oxidation of desloratadine, followed by glucuronidation and subsequent deconjugation . Industrial production methods typically involve the use of cryopreserved human hepatocytes to catalyze the formation of 3-Hydroxy desloratadine .
Chemical Reactions Analysis
3-Hydroxy desloratadine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its formation from desloratadine, catalyzed by CYP2C8.
Glucuronidation: This reaction involves the addition of glucuronic acid to desloratadine, catalyzed by UDP-glucuronosyltransferase 2B10.
Deconjugation: Following glucuronidation, a deconjugation event occurs to form 3-Hydroxy desloratadine.
Common reagents and conditions used in these reactions include NADPH and UDP-glucuronic acid . The major product formed from these reactions is 3-Hydroxy desloratadine itself .
Scientific Research Applications
3-Hydroxy desloratadine has several scientific research applications, including:
Metabolomics: It is used to study the metabolic pathways and the effects of desloratadine and loratadine in the body.
Drug Discovery: It is used in the development and testing of new antihistamine drugs.
Pharmacokinetics: Research on its pharmacokinetics helps understand the distribution, metabolism, and excretion of desloratadine and its metabolites.
Immunology: Its ability to distribute to immune-regulatory tissues makes it a subject of interest in immunological studies.
Mechanism of Action
3-Hydroxy desloratadine exerts its effects by inhibiting the binding of pyrilamine to brain H1 receptors . This inhibition helps reduce allergic symptoms such as nasal congestion and watery eyes. The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The pathway involves the oxidation of desloratadine by CYP2C8 and subsequent glucuronidation by UDP-glucuronosyltransferase 2B10 .
Comparison with Similar Compounds
3-Hydroxy desloratadine is similar to other hydroxylated metabolites of desloratadine, such as 5-Hydroxy desloratadine and 6-Hydroxy desloratadine . it is unique in its specific ability to inhibit pyrilamine binding and its distribution to immune-regulatory tissues . Other similar compounds include loratadine and desloratadine, which are also non-sedating tricyclic antihistamines used to manage allergic rhinitis and chronic idiopathic urticaria .
Properties
Molecular Formula |
C19H20Cl2N2O |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrochloride |
InChI |
InChI=1S/C19H19ClN2O.ClH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H |
InChI Key |
AXPJOGMZPPTIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















